Ethanediamide, N,N'-bis(6-aminohexyl)-
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Overview
Description
Ethanediamide, N,N’-bis(6-aminohexyl)-: is a chemical compound with the molecular formula C18H42N4. It is also known by its IUPAC name, N,N’-Bis(6-aminohexyl)-1,6-hexanediamine. This compound is characterized by the presence of two aminohexyl groups attached to a hexanediamine backbone. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanediamide, N,N’-bis(6-aminohexyl)- can be synthesized through a series of chemical reactions involving hexanediamine and aminohexyl groups. One common method involves the reaction of 1,6-hexanediamine with 6-aminohexylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Ethanediamide, N,N’-bis(6-aminohexyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: Ethanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce simpler amines.
Scientific Research Applications
Chemistry: Ethanediamide, N,N’-bis(6-aminohexyl)- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in the study of protein-protein interactions and the stabilization of biomolecular structures.
Medicine: The compound has potential applications in drug delivery systems and as a component in the formulation of pharmaceuticals. It may also be used in the development of diagnostic agents and therapeutic compounds.
Industry: Ethanediamide, N,N’-bis(6-aminohexyl)- finds applications in the production of coatings, adhesives, and sealants. It is also used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to cross-linking and stabilization of protein structures. In nucleic acids, it can interact with phosphate groups, affecting the overall conformation and stability of DNA and RNA molecules.
Comparison with Similar Compounds
Bis(hexamethylene)triamine: This compound has a similar structure but contains an additional amino group, making it a triamine.
Tris(2-aminoethyl)amine: This compound has three aminoethyl groups attached to a central nitrogen atom, making it a triamine with different properties.
Diethylenetriamine: This compound contains two ethylene groups and three amino groups, giving it distinct chemical and physical properties.
Uniqueness: Ethanediamide, N,N’-bis(6-aminohexyl)- is unique due to its specific arrangement of aminohexyl groups and hexanediamine backbone. This structure imparts unique chemical reactivity and properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
20441-49-0 |
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Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
N,N'-bis(6-aminohexyl)oxamide |
InChI |
InChI=1S/C14H30N4O2/c15-9-5-1-3-7-11-17-13(19)14(20)18-12-8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
DGFFYTRLMXPOQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(=O)NCCCCCCN)CCN |
Origin of Product |
United States |
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